Calciumoleate
Description
Calcium oleate (CAS RN: 142-17-6) is an anionic surfactant and carboxylate salt derived from oleic acid (C₁₈:1, a monounsaturated fatty acid) and calcium. Its molecular formula is reported variably as C₁₈H₃₄CaO₂ (molecular weight: 322.54 g/mol) or C₃₆H₆₆CaO₄ (602.98 g/mol), depending on whether it exists as a mono- or dioleate salt . This discrepancy may reflect differences in synthesis or hydration states. Structurally, it consists of a calcium ion bonded to one or two oleate anions, characterized by a long hydrophobic tail and a hydrophilic carboxylate head.
Properties
CAS No. |
87147-61-3 |
|---|---|
Molecular Formula |
C36H66CaO4 |
Molecular Weight |
603.0 g/mol |
IUPAC Name |
calcium;octadec-9-enoate |
InChI |
InChI=1S/2C18H34O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2 |
InChI Key |
ZCZLQYAECBEUBH-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Method Overview
This is the most prevalent and straightforward method for synthesizing calcium oleate, involving the reaction of calcium hydroxide (Ca(OH)₂) with oleic acid (C₁₈H₃₄O₂) in an ethanol medium under mild reflux conditions. The process typically proceeds as follows:
- Reactants: Calcium hydroxide and oleic acid.
- Solvent: Ethanol.
- Conditions: Reflux at approximately 80–100°C for 5 hours.
- Procedure:
- Calcium hydroxide and oleic acid are mixed in ethanol.
- The mixture is heated under reflux, allowing calcium oleate to form via neutralization.
- The resulting solid is filtered, washed with ethanol, and dried.
Reaction Equation
$$
\text{Ca(OH)}2 + 2 \, \text{C}{18}\text{H}{34}\text{O}2 \rightarrow \text{Ca(C}{18}\text{H}{33}\text{O}2)2 + 2 \, \text{H}_2\text{O}
$$
Advantages
- Mild reaction conditions.
- Relatively high yield.
- Simplicity and scalability.
Research Data
- The process yields a white or yellowish powder, confirmed via FTIR and NMR spectroscopy.
- The reaction's efficiency depends on parameters like temperature, molar ratios, and stirring rate.
Ion Exchange Method Using Metal Oleates (Alternate Synthesis Route)
Method Overview
This method involves the ion exchange reaction between pre-formed metal oleates and calcium salts. It is particularly useful for producing high-purity calcium oleate.
- Reactants: Metal oleates (e.g., sodium oleate) and calcium inorganic salts (e.g., calcium chloride or calcium nitrate).
- Procedure:
- Metal oleates are prepared via reaction of oleic acid with a base like sodium hydroxide.
- The metal oleate solution is mixed with calcium salt solution.
- The calcium oleate precipitates out due to low solubility.
- The precipitate is filtered, washed, and dried.
Reaction Example
$$
2 \, \text{C}{18}\text{H}{33}\text{O}2^- \text{Na}^+ + \text{Ca}^{2+} \rightarrow \text{Ca(C}{18}\text{H}{33}\text{O}2)_2 + 2 \, \text{Na}^+
$$
Advantages
- Produces high-purity calcium oleate.
- Suitable for industrial-scale production.
Limitations
- Requires prior synthesis of metal oleates.
- Use of inorganic salts and potential waste management issues.
Research Data
- The ion exchange method is effective in controlling particle size and purity.
- Often used in nanomaterial synthesis, such as calcium carbonate and calcium oxide nanoparticles.
Thermal Decomposition of Calcium Oleate for Nanoparticle Synthesis
Method Overview
Calcium oleate serves as a precursor for calcium carbonate and calcium oxide nanoparticles via thermal decomposition.
- Procedure:
- Calcium oleate is heated at elevated temperatures (typically 450–800°C).
- The process involves pyrolysis, leading to the formation of calcium oxide or calcium carbonate nanoparticles.
- The temperature influences particle morphology and size.
Reaction
$$
\text{Ca(C}{18}\text{H}{33}\text{O}2)2 \xrightarrow{\text{heat}} \text{CaO} + \text{hydrocarbon residues}
$$
Advantages
- Produces monodisperse nanoparticles.
- Suitable for nanomaterial applications.
Limitations
- High-temperature requirement.
- Possible environmental concerns due to organic residues.
Research Data
- Optimal calcination temperature for monodisperse calcium oxide nanoparticles is around 650°C.
- The process yields particles with diameters of 60–80 nm, with morphology controllable via temperature adjustments.
Preparation from Calcium Salts and Fatty Acids (Alternative Method)
Method Overview
Direct synthesis by reacting calcium salts like calcium chloride with oleic acid in suitable solvents, often under controlled pH and temperature.
- Procedure:
- Dissolve calcium chloride in water.
- Add oleic acid under stirring, adjusting pH to facilitate precipitation.
- Filter, wash, and dry the precipitate to obtain calcium oleate.
Reaction
$$
\text{CaCl}2 + 2 \, \text{C}{18}\text{H}{34}\text{O}2 \rightarrow \text{Ca(C}{18}\text{H}{33}\text{O}2)2 + 2 \, \text{HCl}
$$
Advantages
- Simple and cost-effective.
- Suitable for large-scale synthesis.
Limitations
- Acidic by-products require neutralization.
- Less control over particle morphology.
Summary Data Table of Preparation Methods
| Method | Reactants | Solvent/Conditions | Advantages | Limitations | Typical Applications |
|---|---|---|---|---|---|
| Reflux reaction | Calcium hydroxide + Oleic acid | Ethanol, reflux at 80–100°C | Simple, scalable, high yield | Toxic solvents, long reaction time | General synthesis, nanomaterials |
| Ion exchange | Metal oleates + Calcium salts | Aqueous, precipitation | High purity, control over particle size | Multi-step, waste management | Nanoparticle synthesis |
| Thermal decomposition | Calcium oleate + high-temperature calcination | 450–800°C, inert atmosphere | Nanoparticle formation, size control | High energy consumption, environmental concerns | Nanoparticles, catalysts |
| Direct salt reaction | Calcium salts + Oleic acid | Aqueous, pH-controlled | Cost-effective, straightforward | Limited control over morphology | Industrial applications |
Chemical Reactions Analysis
Types of Reactions: Calciumoleate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form calcium carbonate and other by-products.
Reduction: It can be reduced under specific conditions to yield different calcium salts.
Substitution: this compound can participate in substitution reactions where the oleate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or metal hydrides can be used.
Substitution: Various acids and bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: Calcium carbonate and water.
Reduction: Different calcium salts depending on the reducing agent used.
Substitution: New calcium compounds with different functional groups.
Scientific Research Applications
Chemistry: Calciumoleate is used as a precursor in the synthesis of calcium oxide and calcium carbonate nanoparticles. These nanoparticles have applications in catalysis, gas absorption, and as fillers in various materials .
Biology: In biological research, this compound is studied for its potential role in cellular signaling and as a component in lipid-based drug delivery systems .
Medicine: this compound is explored for its use in pharmaceutical formulations, particularly in the development of topical ointments and creams due to its emulsifying properties .
Industry: In the industrial sector, this compound is used as a lubricant, surfactant, and emulsifier in the production of plastics, rubber, and other materials .
Mechanism of Action
Calciumoleate exerts its effects primarily through its interaction with calcium ion channels and its ability to form complexes with other molecules. The compound can modulate signal transduction pathways by influencing the flow of calcium ions into cells. This mechanism is crucial in various physiological processes, including muscle contraction, neurotransmission, and cellular metabolism .
Comparison with Similar Compounds
Comparison with Similar Calcium Compounds
Structural and Functional Comparisons
Table 1: Structural and Physical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Solubility in Water | Key Functional Groups |
|---|---|---|---|---|---|
| Calcium Oleate | 142-17-6 | C₁₈H₃₄CaO₂ / (C₁₈H₃₃O₂)₂Ca | 322.54 / 602.98 | Low | Oleate (C18:1, monounsaturated) |
| Calcium Linoleate | 19704-83-7 | (C₁₈H₃₁O₂)₂Ca | 600.97 | Low | Linoleate (C18:2, diunsaturated) |
| Calcium Acetate | 62-54-4 | (CH₃COO)₂Ca | 158.17 | High | Acetate (short-chain) |
| Calcium Gluconate | 299-28-5 | C₁₂H₂₂CaO₁₄ | 430.37 | Moderate | Gluconate (polyhydroxy acid) |
| Calcium Carbonate | 471-34-1 | CaCO₃ | 100.09 | Insoluble | Carbonate (inorganic) |
| Calcium Chloride | 10043-52-4 | CaCl₂ | 110.98 | Very High | Chloride (ionic) |
Key Structural Differences :
- Chain Length and Unsaturation: Calcium oleate and linoleate differ in unsaturation (oleate: 1 double bond; linoleate: 2), affecting melting points and fluidity. Linoleate’s higher unsaturation enhances oxidative instability compared to oleate .
- Hydrophilicity: Acetate and gluconate salts are water-soluble due to short chains or polar groups, whereas oleate and linoleate are lipophilic .
- Inorganic vs. Organic: Carbonate and chloride are inorganic salts with distinct reactivity (e.g., carbonate reacts with acids; chloride is hygroscopic) .
Functional Insights :
- Medical Use : Calcium acetate outperforms carbonate in phosphate-binding efficacy with fewer systemic calcium spikes, as shown in hemodialysis studies .
- Surfactancy: Oleate and linoleate serve as cost-effective alternatives to synthetic surfactants but lack the temperature stability of silicones .
- Biocompatibility: Gluconate’s polyhydroxy structure minimizes toxicity, making it ideal for intravenous use, unlike oleate, which is restricted to industrial applications .
Research Findings and Discrepancies
- Synthesis Variability: Discrepancies in calcium oleate’s molecular formula (mono- vs. dioleate) suggest context-dependent synthesis methods, impacting industrial standardization .
- Efficacy in Medicine : While calcium acetate is well-documented for hyperphosphatemia, oleate lacks clinical studies due to its industrial focus .
- Environmental Impact: Oleate and linoleate are biodegradable, offering ecological advantages over persistent synthetic surfactants .
Biological Activity
Calcium oleate is a calcium salt of oleic acid, a monounsaturated fatty acid commonly found in various natural sources, including olive oil and animal fats. This compound has garnered attention for its potential biological activities, particularly in the fields of cell biology, pharmacology, and environmental science. This article aims to provide a comprehensive overview of the biological activity of calcium oleate, supported by data tables, case studies, and detailed research findings.
Calcium oleate is typically represented by the formula . It is a white to yellowish powder that is insoluble in water but soluble in organic solvents. Its formation occurs through the reaction of calcium salts with oleic acid.
| Property | Value |
|---|---|
| Molecular Weight | 298.47 g/mol |
| Solubility | Insoluble in water |
| Melting Point | 160-165 °C |
| Density | 1.01 g/cm³ |
Calcium oleate exhibits several biological activities that can be attributed to its interaction with cell membranes and its influence on intracellular signaling pathways. Research indicates that calcium ions play a crucial role in modulating various cellular functions, including enzyme activity and cell proliferation.
- Calcium Mobilization : Studies have shown that calcium oleate can enhance calcium flux in T-cells, promoting their proliferation upon activation through CD3/CD28 pathways. This suggests that calcium oleate may enhance immune responses by facilitating T-cell activation and function .
- Effect on Enzyme Activity : Calcium ions interact with membrane-bound enzymes, altering their conformation and activity. For instance, sodium oleate (a model for free fatty acids) has been shown to affect the kinetics of liver mitochondrial enzymes when combined with calcium ions .
- Cellular Proliferation : Oleic acid has been linked to increased cellular proliferation in various cell types, suggesting that calcium oleate may similarly promote growth through its fatty acid component .
Case Study 1: T-Cell Activation
In a study examining the effects of oleic acid on CD4+ T-cells, researchers found that the incorporation of oleic acid into membrane lipids was essential for enhancing T-cell activation and proliferation. This study provides insights into how fatty acids like calcium oleate can modulate immune responses .
Case Study 2: Flotation Recovery in Mineral Processing
Research has demonstrated that calcium oleate can significantly affect the flotation recovery of minerals such as fluorite and calcite. In high concentrations, it mitigates the adverse effects of calcium ions on mineral separation processes . This highlights its potential applications beyond biological systems.
Table 2: Summary of Biological Activities
Q & A
Q. What established protocols are recommended for synthesizing Calcium Oleate in laboratory settings?
Calcium Oleate synthesis typically involves the reaction of sodium oleate with calcium chloride under controlled conditions. Key steps include:
- Precipitation Method : Dissolve sodium oleate in distilled water, then add calcium chloride dropwise under constant stirring. Adjust pH to 8–9 to optimize precipitation .
- Purification : Centrifuge the precipitate, wash with ethanol to remove unreacted ions, and dry under vacuum.
- Characterization : Validate purity using Fourier-Transform Infrared Spectroscopy (FTIR) to confirm ester carbonyl peaks (~1700 cm⁻¹) and calcium-oleate coordination .
Table 1 : Common Analytical Techniques for Synthesis Validation
| Technique | Parameter Measured | Detection Limit | Key Reference |
|---|---|---|---|
| FTIR | Functional groups | 1–5% impurity | |
| XRD | Crystallinity | 2–5 nm resolution | |
| Titration | Free fatty acid content | ±0.1 mmol/L |
Q. Which spectroscopic methods are most effective for characterizing Calcium Oleate’s structural integrity?
- FTIR : Identifies carboxylate and metal coordination bands. For Calcium Oleate, asymmetric stretching of COO⁻ (~1540 cm⁻¹) and symmetric stretching (~1450 cm⁻¹) confirm successful synthesis .
- NMR : ¹H NMR can detect residual oleic acid (δ 5.3 ppm for vinyl protons) and quantify purity .
- XRD : Use Bragg peaks to verify crystalline structure; amorphous phases indicate incomplete reaction .
Q. How can titration methods validate the purity of synthesized Calcium Oleate?
- Acid-Base Titration : Dissolve 0.1 g of sample in ethanol, titrate with 0.1M HCl to quantify unreacted sodium oleate.
- Complexometric Titration : Use EDTA to measure free calcium ions, ensuring stoichiometric accuracy (1:2 Ca²⁺:oleate ratio) .
Advanced Research Questions
Q. How should researchers design experiments to investigate pH effects on Calcium Oleate’s colloidal stability?
- Population : Calcium Oleate colloidal dispersions.
- Intervention : Adjust pH (4–10) using HCl/NaOH.
- Comparison : Stability at pH 7 (control).
- Outcome : Zeta potential measurements and particle size analysis (DLS).
- Time : Monitor stability over 24–72 hours.
- Statistical Analysis : Use ANOVA to compare mean particle sizes across pH levels, with Tukey’s post-hoc test (p < 0.05) .
Q. What methodologies resolve discrepancies in reported solubility data for Calcium Oleate?
- Meta-Analysis : Aggregate data from peer-reviewed studies, noting variables like temperature, solvent polarity, and ionic strength.
- Controlled Replication : Standardize solvents (e.g., ethanol/water mixtures) and use Karl Fischer titration to quantify moisture interference .
- Error Analysis : Calculate confidence intervals for solubility values; outliers may arise from unaccounted impurities .
Q. What statistical approaches are essential for analyzing thermal degradation kinetics of Calcium Oleate?
- Thermogravimetric Analysis (TGA) : Fit mass-loss data to the Arrhenius equation to determine activation energy (Eₐ).
- Model Selection : Compare first-order vs. nth-order kinetics using Akaike Information Criterion (AIC) .
- Error Margins : Report 95% confidence intervals for Eₐ and pre-exponential factors to enhance reproducibility .
Table 2 : Common Statistical Tests for Thermal Data Analysis
| Test | Application | Example Parameters |
|---|---|---|
| ANOVA | Compare degradation rates | F-value, p < 0.05 |
| AIC | Model fitness | ΔAIC < 2 indicates equivalence |
| Regression | Activation energy | R² > 0.95 |
Methodological Best Practices
- Data Transparency : Follow Nature Research’s guidelines for reporting statistical parameters (e.g., sample size, effect sizes) and raw data accessibility .
- Literature Review : Use SciFinder or PubMed to locate peer-reviewed studies, avoiding non-academic sources like commercial databases .
- Ethical Citation : Adhere to Vancouver style for references, prioritizing primary literature over reviews .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
